4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

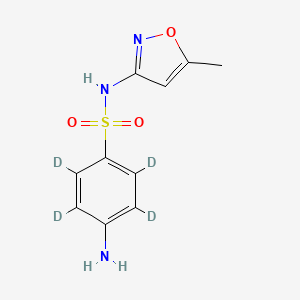

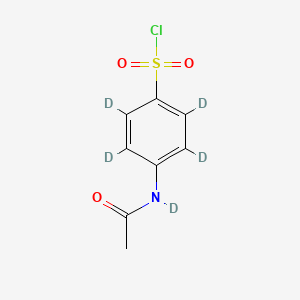

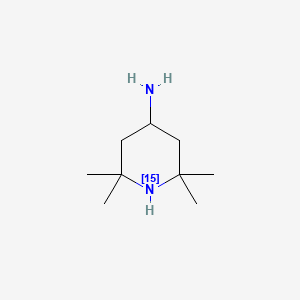

4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt, also known as 6-Amino-5-nitroso-2,4 (1H,3H)pyrimidinedione sodium salt, is a chemical compound with the formula C4H3N4NaO3 . It is a solid substance .

Molecular Structure Analysis

The molecular weight of this compound is 178.08 g/mol . The linear formula is C4H4N4O3 .Physical and Chemical Properties Analysis

This compound is a solid substance . The molecular weight is 178.08 g/mol . The linear formula is C4H4N4O3 .科学的研究の応用

Synthesis and Biological Activity

- A study detailed the synthesis of a series of 2-amino-4-alkylamino-6-methylamino-5-nitrosopyrimidine derivatives from 5-nitrosopyrimidine analogs. These compounds were evaluated for their inhibitory activity against 17β-hydroxysteroid dehydrogenase types 1 and 2 and for their antiproliferative activity against Hep-G2 (human hepatocarcinoma) and MCF-7 (breast cancer) cell lines, showcasing the potential of 5-nitrosopyrimidine derivatives in cancer therapy (Abdul-Rida et al., 2017).

Chemical Properties and Interactions

- Research on the structures of symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, revealed polarized molecular-electronic structures. This led to extensive charge-assisted hydrogen bonding, illustrating the role of 5-nitrosopyrimidine derivatives in forming complex molecular and supramolecular structures (Quesada et al., 2004).

Transformation and Synthesis of Heterocycles

- The transformation of N-methyl-N-(6-substituted-5-nitro-4-pyrimidinyl)aminoacetates into 4-methylamino-5-nitrosopyrimidines under the treatment of sodium alkoxides highlights the chemical flexibility and potential for generating structurally diverse compounds from 5-nitrosopyrimidine derivatives. This process underscores the importance of 5-nitrosopyrimidines as precursors in organic synthesis (Susvilo et al., 2005).

Molecular and Supramolecular Structure Investigation

- A study investigating the structure of 6-amino-4-methylamino-5-nitrosopyrimidine through X-ray diffraction, NMR, and molecular modeling emphasized the compound's structural dynamics in different states. It exists as conformers stabilized by intramolecular hydrogen bonds, offering insights into its reactivity and interaction potential (Urbelis et al., 2006).

Antimicrobial Activity

- Derivatives of azolo-condensed pyrimidines, including 5-nitrosopyrimidine derivatives, exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests the utility of 5-nitrosopyrimidine scaffolds in developing new antimicrobial agents (Rusinov et al., 2004).

Safety and Hazards

The safety information available indicates that 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

特性

IUPAC Name |

sodium;4-amino-5-nitroso-2-oxo-1H-pyrimidin-6-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3.Na/c5-2-1(8-11)3(9)7-4(10)6-2;/h(H4,5,6,7,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERDCARJLCZYFO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)N=C1N)[O-])N=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N4NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724599 |

Source

|

| Record name | Sodium 6-amino-5-nitroso-2-oxo-1,2-dihydropyrimidin-4-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2209-71-4 |

Source

|

| Record name | Sodium 6-amino-5-nitroso-2-oxo-1,2-dihydropyrimidin-4-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)

![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B561762.png)